molecular formula C12H21N3O2 B15223339 tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate

tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate

Cat. No.: B15223339
M. Wt: 239.31 g/mol
InChI Key: PEFJEUSXLDHAPV-VHSXEESVSA-N
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Description

tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate is a chemical compound that features a tert-butyl group, a piperidine ring, and a cyanomethyl group

Preparation Methods

The synthesis of tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.

    Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The cyanomethyl group may participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate can be compared with other piperidine derivatives such as:

    tert-Butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate: This compound has a hydroxymethyl group instead of a cyanomethyl group, leading to different reactivity and applications.

    tert-Butyl ((3S,4R)-3-(methyl)piperidin-4-yl)carbamate:

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-3-(cyanomethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-10-5-7-14-8-9(10)4-6-13/h9-10,14H,4-5,7-8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1

InChI Key

PEFJEUSXLDHAPV-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1CC#N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1CC#N

Origin of Product

United States

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